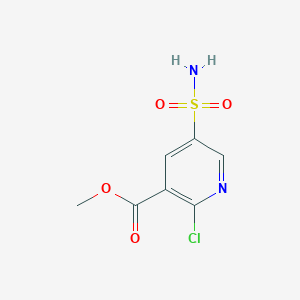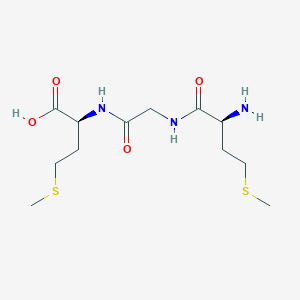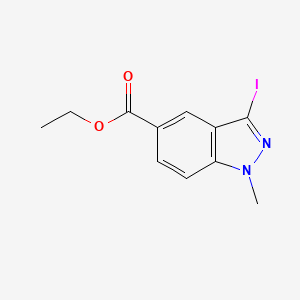
(1S)-1-(2,5-dimethylphenyl)ethan-1-ol
Overview
Description
“(1S)-1-(2,5-dimethylphenyl)ethan-1-ol” is a chemical compound with the CAS number 691881-94-4 . It has a molecular weight of 150.22 and a molecular formula of C10H14O .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(2,5-dimethylphenyl)ethan-1-ol” consists of 10 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(1S)-1-(2,5-dimethylphenyl)ethan-1-ol” has a predicted density of 0.981 g/cm3 and a predicted boiling point of 225.8°C .Scientific Research Applications
Crystal Structure and Bond Analysis
In the domain of structural chemistry, the compound's crystal structure and bond characteristics have been a subject of research. Studies like the one conducted by Harada and Ogawa (2001) revealed insights into the ethane bond length in similar compounds, highlighting the impact of torsional vibration of the C—Ph bonds in crystals and the role of ortho methyl groups in controlling this vibration. Such findings contribute to a deeper understanding of molecular behavior and structural properties in crystal engineering (Harada & Ogawa, 2001).
Photoreleasable Protecting Group for Carboxylic Acids
The compound has been identified as a potential photoreleasable protecting group for carboxylic acids. Research by Klan, Zabadal, and Heger (2000) demonstrated that direct photolysis of various 2,5-dimethylphenacyl esters can effectively produce the corresponding carboxylic acids. This process, which involves efficient intramolecular hydrogen abstraction, has significant implications for organic synthesis and biochemistry (Klan, Zabadal, & Heger, 2000).
Supramolecular Assemblies
In the realm of supramolecular chemistry, compounds involving (1S)-1-(2,5-dimethylphenyl)ethan-1-ol have been used to synthesize and characterize assemblies with aza donor molecules. Arora and Pedireddi (2003) studied supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules, providing valuable insights into the formation of host-guest systems and infinite molecular tapes, which are crucial for understanding molecular interactions and material properties (Arora & Pedireddi, 2003).
Luminescence Sensing
In the field of luminescence sensing, compounds related to (1S)-1-(2,5-dimethylphenyl)ethan-1-ol have been utilized to create lanthanide metal-organic frameworks. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, making them promising candidates for fluorescence sensors. Research conducted by Shi et al. (2015) highlighted the potential of these frameworks in detecting specific chemicals, underscoring their importance in analytical applications (Shi et al., 2015).
Future Directions
properties
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLZFCOCNJEXTQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,5-dimethylphenyl)ethan-1-ol | |
CAS RN |
691881-94-4 | |
| Record name | (1S)-1-(2,5-dimethylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)



![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)

![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)